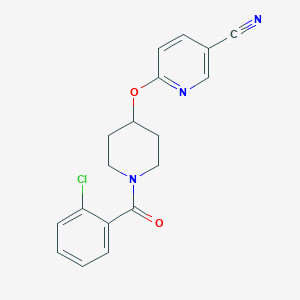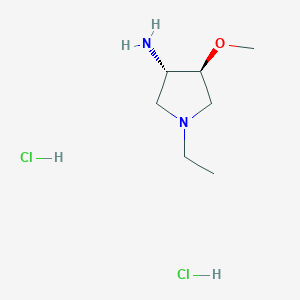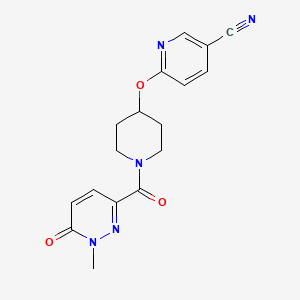methanone CAS No. 1114872-13-7](/img/structure/B2378103.png)
[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with a complex structure. It contains a benzothiazin ring, which is a type of heterocyclic compound . The compound also includes a chlorophenyl group and an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a benzothiazin ring attached to a chlorophenyl group and an ethoxyphenyl group . The compound’s molecular formula is C21H14ClNO3S .Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.859 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .Scientific Research Applications
Antidiabetic Agents:
The compound’s structural resemblance to known SGLT2 inhibitors (such as dapagliflozin, ertugliflozin, and LX4211) piques interest . These inhibitors play a crucial role in managing diabetes by blocking glucose reabsorption in the kidneys. Investigating novel C-glycosides and modifying the diarylmethane aglycone could lead to improved antidiabetic drugs.
Chemical Synthesis:
Researchers have used this compound as a building block for the incorporation of the diarylethane aglycone during synthesis . Its availability and scalability make it an attractive choice for chemical transformations.
Enantiomer Resolution:
The compound exists as a racemate, comprising equal quantities of two enantiomers (R and S) . Enantiomerically pure compounds are essential for pharmaceutical purposes. Researchers have developed resolution-based strategies to separate these enantiomers efficiently and inexpensively.
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, this compound could potentially be explored for similar applications.
Mechanism of Action
Target of Action
It is an intermediate used in the synthesis of dapagliflozin , a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it is plausible that the compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. As an intermediate in the synthesis of dapagliflozin , it may share similar interactions with its targets. Dapagliflozin works by inhibiting SGLT2 in the proximal tubule of the nephron, reducing reabsorption of glucose and leading to glycosuria .
Biochemical Pathways
Given its role in the synthesis of dapagliflozin , it may influence pathways related to glucose metabolism and renal glucose reabsorption.
Pharmacokinetics
As an intermediate in the synthesis of dapagliflozin , its pharmacokinetic properties may be similar. Dapagliflozin is well absorbed after oral administration, widely distributed in the body, metabolized primarily by UGT1A9 and UGT2B7, and excreted in the urine and feces .
Result of Action
As an intermediate in the synthesis of dapagliflozin , it may contribute to the overall therapeutic effects of Dapagliflozin, which include lowering blood glucose levels in patients with type 2 diabetes .
properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETRRTIIVDBXNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)





![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)


![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)
![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)


![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)